molecular formula C14H14ClNO2 B2446944 Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate CAS No. 944677-39-8

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate

Cat. No.: B2446944
CAS No.: 944677-39-8
M. Wt: 263.72
InChI Key: CCBLBEFVSDJZQZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a pyrrole ring with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2,5-dimethylpyrrole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate is unique due to its combination of a chloro substituent, a methyl ester group, and a dimethylpyrrole ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 2-chloro-5-(2,5-dimethylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-9-4-5-10(2)16(9)11-6-7-13(15)12(8-11)14(17)18-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBLBEFVSDJZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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